BTL peptide -

BTL peptide

Catalog Number: EVT-15272377
CAS Number:
Molecular Formula: C67H114N18O24
Molecular Weight: 1555.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Architecture & Structural Dynamics of BTL Peptide

Transmembrane Domain Organization in Bilitranslocase Homologs

Bilitranslocase (BTL), an organic anion transporter critical for hepatic bilirubin uptake, features a conserved four-transmembrane-helix (TM1–TM4) architecture despite lacking sequence homology with other membrane proteins. The transmembrane domains were identified using the PredαTM algorithm, which segments the 340-residue protein into 20-residue overlapping fragments and statistically refines boundaries based on amino acid positional preferences. This analysis predicted TM1 (residues 24–48), TM2 (75–94), TM3 (220–238), and TM4 (254–276) as the core α-helical bundles [1] [4]. Antibody-binding studies confirmed extracellular exposure of residues 65–75 (adjacent to TM2) and 235–246 (adjacent to TM3), supporting topological models where TM2 and TM3 form a central transport channel. TM1 and TM4 exhibit higher leucine content (26–28%) compared to TM2/TM3 (10–15%), suggesting distinct roles in structural stabilization versus dynamic transport functions [1] [4] [7].

Table 1: Predicted Transmembrane Domains of Bilitranslocase

DomainResidue RangeKey ResiduesConservation Features
TM124–48High Leu (28%)Lipid-facing interface
TM275–94Pro85, Thr81Substrate-binding motif
TM3220–238Pro231, Gln223Channel lining residues
TM4254–276High Leu (26%)Hydrophobic core anchor

Helix-Loop-Helix Motifs and Proline-Induced Conformational Kinks

Proline residues induce functionally critical kinks in BTL’s transmembrane helices, altering helix orientation and dynamics. TM2 contains Pro85 within a conserved AxxxG motif, while TM3 harbors Pro231 in a GxxxxxxA sequence. These motifs facilitate helix-helix packing via glycine-mediated close contacts and valine/isoleucine side-chain interdigitation [2] [9]. Molecular dynamics simulations reveal that Pro85 and Pro231 introduce ~30° kinks by disrupting backbone hydrogen bonds at positions i–3 and i–4. This distortion increases local flexibility, enabling cis-trans isomerization of the Leu230–Pro231 peptide bond in TM3. Such isomerization acts as a molecular switch hypothesized to gate the anion transport pathway [2] [6] [9]. Adjacent loop regions (e.g., residues 65–75 linking TM1–TM2) adopt β-turn conformations that position substrate-binding residues like Thr81 and Cys76 for ligand coordination [1] [4].

Stability Profiling via Molecular Dynamics in Membrane-Mimetic Systems

Molecular dynamics (MD) simulations in lipid bilayers and micelles quantify BTL’s transmembrane helix stability and environmental sensitivity:

  • DPPC Bilayers: TM3 (residues 221–238) maintains α-helical integrity for >100 ns, with root-mean-square deviation (RMSD) fluctuations <1.5 Å. Terminal residues exhibit minor unwinding but retain membrane embedding [1] [4].
  • SDS Micelles: Hydrophobic cores of TM2 (Phe75–Cys94) and TM3 (Gly220–Tyr238) show high stability, while polar termini fluctuate. SDS’s anionic headgroups stabilize Lys/Arg residues via electrostatic interactions [1] [4].
  • DPC Micelles: Zwitterionic DPC extends the TM4 helix (Phe257–Thr271 vs. Pro258–Asn269 in SDS), forming an amphipathic helix with polar face solvation. Enhanced backbone dynamics (S² order parameter = 0.75 ± 0.05 vs. 0.85 ± 0.03 in SDS) indicate reduced stability in eukaryotic-mimetic environments [4] [7].

Table 2: Stability Metrics of BTL Transmembrane Helices in Membrane Mimetics

HelixMimetic SystemHelix Length (Residues)RMSD (Å)Key Stabilizing Forces
TM3DPPC Bilayer221–2381.4 ± 0.2Van der Waals, hydrophobic packing
TM2SDS Micelle75–941.2 ± 0.3Electrostatic (Lys−SDS)
TM4SDS Micelle258–2691.5 ± 0.3Hydrophobic burial
TM4DPC Micelle257–2711.8 ± 0.4Amphipathic partitioning

NMR-Derived 3D Structural Resolution in SDS Micellar Environments

High-resolution NMR spectroscopy elucidated BTL’s transmembrane helix structures in SDS micelles, serving as prokaryotic membrane proxies. Key findings include:

  • TM3 Structure: Residues 220–238 form a continuous α-helix (PDB-like model: helix fraction >85%) with a 26° kink at Pro231. Hydrophilic residues (Gln223, Ser226) orient toward one face, creating a polar channel lumen [1] [4].
  • TM2-TM3 Interaction: FRET and NOESY data confirm TM2 (Thr81, Pro85) and TM3 (Gln223, Val222) proximity (<10 Å). Nuclear Overhauser Effect (NOE) contacts support a four-helix bundle model where TM2-TM3 packing is stabilized by Thr81–Gln223 and Cys76–Ala225 hydrogen bonds [2] [4].
  • Dynamic Regions: 15N relaxation dispersion detects microsecond motions in TM4’s Ala261, suggesting conformational exchange in DPC but not SDS. 31P NMR of micelle headgroups shows reduced dynamics near proline kinks, indicating peptide-induced ordering [4] [7].

Table 3: NMR-Determined Structural Features of BTL Transmembrane Domains

DomainSecondary StructureKey InteractionsDynamics (S²)PDB Model Features
TM2α-helix (75–94)Thr81–Gln223 H-bond0.82 ± 0.04Pro85 kink (28°)
TM3α-helix (220–238)Cys76–Ala225 vdW0.78 ± 0.05Leu230–Pro231 cis-trans isomerization
TM4 (SDS)α-helix (258–269)Ile265–Val267 packing0.85 ± 0.03C-terminal flexibility
TM4 (DPC)α-helix (257–271)Asn269–DPC H-bond0.75 ± 0.05N-terminal amphipathicity

Properties

Product Name

BTL peptide

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C67H114N18O24

Molecular Weight

1555.7 g/mol

InChI

InChI=1S/C67H114N18O24/c1-11-33(6)52(65(106)81-44(67(108)109)28-32(4)5)83-64(105)46-16-14-26-85(46)49(90)29-72-54(95)34(7)73-63(104)45(30-86)82-61(102)42(20-24-51(93)94)76-55(96)35(8)74-58(99)41(19-23-50(91)92)79-66(107)53(37(10)87)84-56(97)36(9)75-62(103)43(27-31(2)3)80-60(101)40(18-22-48(71)89)78-59(100)39(17-21-47(70)88)77-57(98)38(69)15-12-13-25-68/h31-46,52-53,86-87H,11-30,68-69H2,1-10H3,(H2,70,88)(H2,71,89)(H,72,95)(H,73,104)(H,74,99)(H,75,103)(H,76,96)(H,77,98)(H,78,100)(H,79,107)(H,80,101)(H,81,106)(H,82,102)(H,83,105)(H,84,97)(H,91,92)(H,93,94)(H,108,109)/t33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-/m0/s1

InChI Key

IGWVXTNJERQOLE-ZXIJAYNSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N

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